molecular formula C14H10N2O B8699980 6-(3-pyridyl)-2-(1H)-quinolone

6-(3-pyridyl)-2-(1H)-quinolone

Cat. No. B8699980
M. Wt: 222.24 g/mol
InChI Key: NAWJUZKNHPSKDJ-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

Trans-3-[4-(3-Ethoxypropenamido)phenyl]pyridine (1.43 g) was stirred in 98% sulphuric acid (4.0 cm3) for 16 hours. The mixture was added to ice (50 g) and the resulting solution was basified to pH8 with 2.5M sodium hydroxide solution. The mixture was extracted with chloroform:methanol, 9:1 (10×100 cm3), and the combined and dried (MgSO4) extracts were concentrated in vacuo to yield a solid which was recrystallised from isopropanol to afford 6-(3-pyridyl)-2-(1H)-quinolone, m.p. 228°-230° (0.39 g).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O/[CH:4]=[CH:5]/[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[CH:11][CH:10]=1)=[O:7])C.[OH-].[Na+]>S(=O)(=O)(O)O>[N:17]1[CH:18]=[CH:19][CH:20]=[C:15]([C:12]2[CH:13]=[C:14]3[C:9](=[CH:10][CH:11]=2)[NH:8][C:6](=[O:7])[CH:5]=[CH:4]3)[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
C(C)O/C=C/C(=O)NC1=CC=C(C=C1)C=1C=NC=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) extracts
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from isopropanol

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C2C=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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